1-(4-chlorophenyl)-2(1H,3H)-imidazolone
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Overview
Description
1-(4-chlorophenyl)-2(1H,3H)-imidazolone is a chemical compound known for its unique structure and properties It features an imidazolone ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-chlorophenyl)-2(1H,3H)-imidazolone can be synthesized through several methods. One common approach involves the cyclization of N-(4-chlorophenyl)glycine with phosgene or its derivatives under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often employing advanced purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-2(1H,3H)-imidazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can convert the imidazolone ring to other functional groups.
Substitution: The 4-chlorophenyl group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include various substituted imidazolones and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(4-chlorophenyl)-2(1H,3H)-imidazolone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2(1H,3H)-imidazolone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-bromophenyl)-2(1H,3H)-imidazolone: Similar structure with a bromine atom instead of chlorine.
1-(4-methylphenyl)-2(1H,3H)-imidazolone: Features a methyl group in place of the chlorine atom.
1-(4-nitrophenyl)-2(1H,3H)-imidazolone: Contains a nitro group instead of chlorine.
Uniqueness: 1-(4-chlorophenyl)-2(1H,3H)-imidazolone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its analogs. This uniqueness can be leveraged in specific applications where the chlorine substituent plays a crucial role in the compound’s activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEUTBPRMMQJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109130-26-9 |
Source
|
Record name | 1-(4-chlorophenyl)-2,3-dihydro-1H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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